Lipophilicity (LogP): Optimal Drug-Like Partitioning Relative to Dimethyl and Diethyl Analogs
Bis(cyclopropylmethyl)sulfamoyl chloride exhibits a computed LogP of 1.36–1.59, placing it within the optimal range for drug-like membrane permeability (LogP 1–3). By comparison, dimethylsulfamoyl chloride is substantially more polar (LogP 0.02–1.11), while diethylsulfamoyl chloride is more lipophilic (LogP 1.89). The mono-substituted (cyclopropylmethyl)sulfamoyl chloride has a predicted LogP of 0.95, confirming that the second cyclopropylmethyl group contributes a significant and tunable increase in lipophilicity [1]. The target compound's LogP of 1.36–1.59 thus represents an intermediate lipophilicity that may reduce non-specific binding risks associated with overly lipophilic sulfamoyl chlorides such as the diethyl analog (ΔLogP ≈ -0.3 to -0.5) while improving membrane passage relative to the dimethyl analog (ΔLogP ≈ +0.3 to +1.5).
| Evidence Dimension | Octanol–Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 1.36 (Fluorochem) / 1.59 (ChemScene, computed) |
| Comparator Or Baseline | Dimethylsulfamoyl chloride LogP 0.02–1.11; Diethylsulfamoyl chloride LogP 1.89; (Cyclopropylmethyl)sulfamoyl chloride LogP 0.95 (ACD/Labs predicted) |
| Quantified Difference | ΔLogP vs. dimethyl: +0.25 to +1.57; vs. diethyl: -0.30 to -0.53; vs. mono-cyclopropylmethyl: +0.41 to +0.64 |
| Conditions | Computed/predicted LogP values from supplier data sheets and ACD/Labs Percepta platform |
Why This Matters
LogP in the 1–3 range is widely associated with favorable oral absorption and cellular permeability; the target compound's intermediate LogP offers a differentiated balance not achieved by the dimethyl (too polar) or diethyl (excessively lipophilic) analogs, which may translate to superior pharmacokinetic profiles in sulfamoyl-derived drug candidates.
- [1] MolBase. Dimethylsulfamoyl chloride (CAS 13360-57-1); LogP 1.1124, PSA 45.76. View Source
